molecular formula C15H15NO2 B12929342 Dibenzylcarbamic acid CAS No. 292865-97-5

Dibenzylcarbamic acid

Cat. No.: B12929342
CAS No.: 292865-97-5
M. Wt: 241.28 g/mol
InChI Key: CHZKQSFSRJPGPZ-UHFFFAOYSA-N
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Description

Dibenzylcarbamic acid is an organic compound characterized by the presence of a carbamic acid functional group attached to two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylcarbamic acid can be synthesized through the reaction of benzylamine with carbon dioxide. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under mild conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CO}_2 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{NH})_2\text{COOH} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to facilitate the reaction between benzylamine and carbon dioxide. The process may also include steps for purification and crystallization to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of benzyl carbamate and other oxidation products.

    Reduction: The compound can be reduced to form benzylamine and other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Benzyl carbamate and benzaldehyde.

    Reduction: Benzylamine and other amines.

    Substitution: Substituted carbamic acids with different functional groups.

Scientific Research Applications

Dibenzylcarbamic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other carbamic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibenzylcarbamic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

    N,N-Dibutylcarbamic Acid: Similar in structure but with butyl groups instead of benzyl groups.

    N,N-Diethylcarbamic Acid: Contains ethyl groups instead of benzyl groups.

    Phenylcarbamic Acid: Has a phenyl group attached to the carbamic acid functional group.

Uniqueness: Dibenzylcarbamic acid is unique due to the presence of two benzyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other carbamic acids and suitable for specialized applications in research and industry.

Properties

CAS No.

292865-97-5

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

dibenzylcarbamic acid

InChI

InChI=1S/C15H15NO2/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)

InChI Key

CHZKQSFSRJPGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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